4-Propylcyclohexanone
Overview
Description
4-Propylcyclohexanone is an organic compound with the molecular formula C₉H₁₆O. It is a cyclohexanone derivative where a propyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylcyclohexanone can be synthesized through the catalytic hydrogenation of 4-propylphenol. The general procedure involves using a high-pressure batch reactor with a platinum catalyst and water as the solvent. The reaction is carried out at elevated temperatures and pressures, typically around 300°C and 2 MPa, respectively .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 4-propylphenol in the presence of a platinum catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Propylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction of this compound yields cis-4-propylcyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: cis-4-Propylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Propylcyclohexanone has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-propylcyclohexanone involves its interaction with various molecular targets. In reduction reactions, for example, the carbonyl group undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the propyl group.
4-Methylcyclohexanone: Similar structure but with a methyl group instead of a propyl group.
4-Ethylcyclohexanone: Contains an ethyl group at the fourth position.
Uniqueness: 4-Propylcyclohexanone is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
4-propylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDLIZOPMNZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048198 | |
Record name | 4-Propylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 4-Propylcyclohexanone | |
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CAS No. |
40649-36-3 | |
Record name | 4-Propylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40649-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Propylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Propylcyclohexanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PROPYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9735699W19 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-propylcyclohexanone in chemical synthesis?
A1: this compound serves as a key starting material for various chemical transformations. It acts as a substrate for biotransformation, producing both cis- and trans-alcohols, with a strong preference for trans-4-alcohols when catalyzed by anthracnose fungi. [] Additionally, it reacts with tetracyanoethylated ketones (TCEKs) to yield bi- and tricyclic structures like pyrrolo[3,4c]-quinolines. [] This reaction pathway provides valuable building blocks for molecular design and pharmaceutical chemistry.
Q2: What is a notable stereoselective reaction involving this compound?
A2: this compound undergoes highly stereoselective reduction mediated by Galactomyces geotrichum JCM 6359, yielding predominantly cis-4-propylcyclohexanol with a cis/trans ratio of 99:0.5. [] This enzymatic reduction offers an efficient route to the cis isomer, a valuable intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a crucial component in liquid crystal displays.
Q3: How can this compound be synthesized?
A3: An effective synthesis route involves the use of a palladium/carbon catalyst to convert 4-propylphenol to this compound. [] This method achieves high conversion rates (99.7%) and selectivity (90%) under optimized conditions. These conditions include using n-butanol as a solvent, a reaction temperature of 85 °C, and a reaction pressure of 0.2 MPa.
Q4: Are there alternative methods for producing cis-4-propylcyclohexanol from this compound?
A4: Yes, a highly efficient method employs a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase. [] This enzymatic approach achieves complete conversion of 125 g/L of this compound within 5 hours, yielding cis-4-propylcyclohexanol with a remarkable cis/trans ratio of 99.5:0.5.
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of the 4-propyl substituent on the cyclohexanone ring introduces steric factors that significantly influence the stereochemical outcome of reactions. For instance, the hydroxynitrile lyase-catalyzed addition of HCN to this compound exhibits high cis-selectivity, particularly with enzymes like MeHNL from cassava. [] This selectivity arises from the enzyme's preference for a specific approach of the cyanide ion to the carbonyl group, dictated by the steric environment imposed by the propyl substituent.
Q6: What is the significance of 4-propylcyclohexanol in material science?
A6: cis-4-Propylcyclohexanol is a crucial precursor for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a key component in the manufacturing of liquid crystal displays. [, ] The efficient and stereoselective synthesis of this compound is paramount for developing advanced materials with tailored optical properties.
Q7: What are the environmental implications of using this compound?
A7: While specific research on the environmental impact of this compound is limited within the provided abstracts, its use as a precursor to liquid crystal display components raises concerns. The production and disposal of these materials necessitate careful consideration due to their potential persistence and effects on ecosystems. Further investigation is crucial to understand the compound's biodegradability and develop sustainable waste management strategies. []
Q8: Are there any studies on the catalytic upgrading of 4-propylguaiacol, a compound structurally related to this compound?
A8: Yes, research has explored the hydrodeoxygenation (HDO) of 4-propylguaiacol, a bio-oil model compound structurally similar to this compound. [] Transition metal sulfides (TMS) like MoS2/γ-Al2O3 promoted by Nickel (Ni), Copper (Cu), Zinc (Zn), and Iron (Fe) were investigated for their catalytic activity in this process. The study aimed to understand the reaction pathways and selectivity towards deoxygenated products, which are desirable for producing advanced biofuels and chemicals.
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